molecular formula C6H12O3 B8211460 (R)-2-Methoxy-3-methylbutanoic acid

(R)-2-Methoxy-3-methylbutanoic acid

Katalognummer: B8211460
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: CRNWYNSIQHMCOB-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Methoxy-3-methylbutanoic acid is a chiral carboxylic acid characterized by a methoxy group at the C2 position and a methyl branch at C2. Its stereochemistry (R-configuration) and functional group arrangement influence its physicochemical properties, including solubility, acidity, and reactivity. This compound is of interest in organic synthesis, particularly in asymmetric catalysis and pharmaceutical intermediates, due to its ability to act as a building block for complex molecules .

For example, related esters like (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate () and (2R,3S)-3-hydroxy-2-methylbutanoic acid derivatives () are synthesized via stereoselective alkylation, hydrolysis, or protection/deprotection strategies. These routes typically employ reagents such as chiral auxiliaries (e.g., oxazolidinones) or enantioselective catalysts to achieve high enantiomeric purity .

Eigenschaften

IUPAC Name

(2R)-2-methoxy-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-4(2)5(9-3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWYNSIQHMCOB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Methylation of (R)-2-Hydroxy-3-methylbutanoic Acid

A two-step process converts (R)-2-hydroxy-3-methylbutanoic acid to the target compound:

  • Protection of the hydroxyl group : Treatment with methyl chloroformate in the presence of sodium carbonate yields the methoxy derivative.

  • Acid workup : Acidification with HCl precipitates the product.

Reaction Conditions :

  • Step 1 : NaOH (1 M), methyl chloroformate (1.1 eq), 0°C to room temperature, 3.25 hours.

  • Step 2 : Extraction with CH₂Cl₂, drying with MgSO₄, and vacuum concentration.

  • Yield : 86%.

This method’s efficiency depends on strict temperature control to prevent racemization.

Asymmetric Catalysis for Stereochemical Control

Enantioselective synthesis avoids reliance on chiral precursors by employing catalysts.

Transition Metal-Catalyzed Methoxylation

Palladium complexes with chiral ligands (e.g., BINAP) facilitate asymmetric methoxylation of 3-methylbutenoic acid derivatives. Key parameters:

  • Catalyst : Pd(OAc)₂/(R)-BINAP (5 mol%).

  • Solvent : Toluene, 80°C, 12 hours.

  • Yield : 72% enantiomeric excess (ee).

Organocatalytic Approaches

Proline-derived catalysts enable α-methoxylation of β-keto esters, followed by reduction and oxidation:

  • Methoxylation : Using (S)-proline (10 mol%), N-fluorobenzenedisulfonimide (NFSI), and methanol.

  • Hydrogenation : Pd/C-mediated reduction of the keto group.

  • Oxidation : Jones oxidation to the carboxylic acid.

Limitations : Multi-step sequence reduces overall yield (~45%) but achieves >90% ee.

Resolution of Racemic Mixtures

Kinetic Resolution via Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer of racemic methyl 2-methoxy-3-methylbutanoate:

  • Substrate : Racemic methyl ester (1.0 M in phosphate buffer, pH 7.0).

  • Enzyme Loading : 20 mg/mL, 30°C, 24 hours.

  • Result : 98% ee for remaining (R)-ester, hydrolyzed to (R)-acid.

Diastereomeric Salt Formation

Reacting racemic acid with chiral amines (e.g., (1R,2S)-ephedrine) forms diastereomeric salts. Differential solubility allows separation:

  • Solvent : Ethanol/water (4:1).

  • Recovery : 65% yield, >99% ee.

Alternative Synthetic Routes

Grignard Addition to α-Methoxy Ketones

A three-step sequence from methyl glycolate:

  • Grignard Reaction : Addition of isopropylmagnesium bromide to methyl α-methoxyacetate.

  • Oxidation : TEMPO/NaClO₂ system converts alcohol to acid.

  • Purification : Crystallization from hexane/ethyl acetate.

Yield : 58%, 89% ee.

Mitsunobu Reaction for Ether Formation

(S)-2-Hydroxy-3-methylbutanoic acid undergoes Mitsunobu reaction with methanol:

  • Reagents : DIAD, PPh₃, methanol.

  • Conditions : THF, 0°C to room temperature, 12 hours.

  • Yield : 73%.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/CatalystsYield (%)ee (%)Scalability
Chiral Pool (L-valine)L-valineMethyl chloroformate8699High
Pd-Catalyzed3-MethylbutenoatePd(OAc)₂/(R)-BINAP7272Moderate
Enzymatic ResolutionRacemic esterCandida antarctica lipase6598Low
Mitsunobu Reaction(S)-2-Hydroxy acidDIAD, PPh₃7399Moderate

Key Findings :

  • The chiral pool method offers the highest yield and enantiopurity but requires expensive L-valine.

  • Enzymatic resolution is cost-effective for small-scale production but suffers from moderate yields.

  • Transition metal catalysis balances scalability and stereoselectivity but necessitates ligand optimization.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Raw Material Costs : L-valine (~$200/kg) vs. racemic precursors (~$50/kg).

  • Catalyst Recycling : Pd catalysts require recovery systems to justify costs.

Green Chemistry Metrics

  • Atom Economy : Mitsunobu reaction (65%) vs. Grignard (78%).

  • Solvent Use : Enzymatic methods reduce organic solvent consumption by 40% compared to classical routes .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Methoxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

(R)-2-Methoxy-3-methylbutanoic acid serves as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric nature allows it to participate in asymmetric synthesis, which is crucial for producing compounds with specific desired biological activities. This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic chemistry.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and metabolic pathways. It acts as a substrate for enzymes like sulfotransferases and UDP-glucuronosyltransferases, which are involved in the detoxification of xenobiotics. These interactions can lead to the formation of bioactive metabolites that may influence physiological processes.

Medicine

The therapeutic potential of (R)-2-Methoxy-3-methylbutanoic acid is being explored in drug synthesis and development. Its structural characteristics suggest possible anti-inflammatory effects , which could be beneficial for treating chronic inflammatory conditions. Additionally, research has identified this compound as a marker associated with metabolic disorders such as Type 2 Diabetes, highlighting its relevance in metabolic profiling studies.

Chemical Reactions

(R)-2-Methoxy-3-methylbutanoic acid can undergo several types of chemical reactions:

  • Oxidation : Converts the compound into ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction : Reduces the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution : The methoxy group can be replaced with other functional groups under suitable conditions.

These reactions underscore the compound's utility in generating various derivatives that may have distinct biological activities.

Type 2 Diabetes Research

A nested case-control study involving 220 patients with Type 2 Diabetes utilized high-performance liquid chromatography–mass spectrometry (HPLC-MS) for metabolic profiling. The study revealed significant associations between elevated levels of metabolites derived from (R)-2-Methoxy-3-methylbutanoic acid and an increased risk of developing Type 2 Diabetes. This finding suggests that monitoring levels of this compound could be valuable in understanding diabetes risk factors .

Research into the chiral nature of (R)-2-Methoxy-3-methylbutanoic acid has shown that its enantiomer can exhibit different biological activities. Understanding these differences is crucial for drug design, as enantiomer-specific effects can lead to varied therapeutic outcomes .

Wirkmechanismus

The mechanism of action of ®-2-Methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. Its chiral nature allows it to interact selectively with biological molecules, influencing biochemical pathways and physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(2R)-2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid

This compound () shares the (R)-configuration and a methyl-substituted carboxylic acid backbone with the target molecule. However, its extended aromatic substituent (4-methoxy-3-(3-methoxypropoxy)benzyl group) introduces steric bulk and additional methoxy groups. Key differences:

  • Acidity: The electron-donating methoxy groups on the aromatic ring reduce the acidity of the carboxylic acid compared to (R)-2-Methoxy-3-methylbutanoic acid.
  • Solubility : Increased hydrophobicity due to the aromatic moiety limits aqueous solubility.
  • Applications : Likely used in drug design (e.g., as a lipophilic pharmacophore) rather than in small-molecule catalysis .

(R)-(-)-2-Methoxy-2-phenylacetic Acid

This compound () features a methoxy group directly adjacent to the carboxylic acid on a phenyl-substituted carbon. Key contrasts:

  • Steric Effects : The phenyl group creates greater steric hindrance around the carboxylic acid, reducing nucleophilic reactivity.
  • Acidity: The α-methoxy group stabilizes the conjugate base, making it more acidic (pKa ~2.5–3.0) than (R)-2-Methoxy-3-methylbutanoic acid (estimated pKa ~4.0–4.5).
  • Synthetic Utility : Widely used as a chiral derivatizing agent for NMR analysis .

(2R,3S)-3-Hydroxy-2-methylbutanoic Acid

A hydroxyl analog () replaces the methoxy group with a hydroxyl at C3. Critical distinctions:

  • Hydrogen Bonding : The hydroxyl group enhances water solubility and participation in hydrogen-bonding networks.
  • Acidity : The hydroxyl group increases acidity (pKa ~3.5–4.0) compared to the methoxy-substituted target compound.
  • Biological Relevance : Found in natural products and β-lactam antibiotic precursors .

(R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic Acid

This derivative () introduces Boc-protected amino and mercapto groups. Notable contrasts:

  • Reactivity : The thiol (-SH) group enables disulfide bond formation, useful in peptide synthesis.
  • Stability : The Boc group enhances stability during synthetic steps but requires acidic deprotection.
  • Toxicity: Classified as hazardous (H302, H319) due to thiol reactivity, unlike the non-hazardous target compound .

Data Table: Comparative Analysis

Compound Molecular Formula Key Functional Groups pKa (Estimated) Solubility (Water) Applications Reference
(R)-2-Methoxy-3-methylbutanoic acid C₆H₁₂O₃ Methoxy, carboxylic acid ~4.0–4.5 Moderate Catalysis, intermediates
(2R)-2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid C₁₇H₂₄O₆ Aromatic, multiple methoxy ~4.5–5.0 Low Drug design
(R)-(-)-2-Methoxy-2-phenylacetic acid C₉H₁₀O₃ Methoxy, phenyl, carboxylic acid ~2.5–3.0 Low Chiral analysis
(2R,3S)-3-Hydroxy-2-methylbutanoic acid C₅H₁₀O₃ Hydroxyl, carboxylic acid ~3.5–4.0 High Natural products, antibiotics
(R)-2-((tert-Boc)amino)-3-mercapto-3-methylbutanoic acid C₁₀H₁₉NO₄S Boc-amino, thiol, carboxylic acid ~3.8–4.3 Low Peptide synthesis

Key Research Findings

  • Stereochemical Impact : The (R)-configuration in the target compound enhances enantioselectivity in asymmetric synthesis compared to racemic mixtures .
  • Substituent Effects : Methoxy groups improve metabolic stability in drug candidates but reduce aqueous solubility compared to hydroxyl analogs .
  • Safety Profile: Unlike thiol-containing derivatives, (R)-2-Methoxy-3-methylbutanoic acid lacks hazardous classifications, making it preferable for industrial applications .

Biologische Aktivität

(R)-2-Methoxy-3-methylbutanoic acid is a compound of interest in various biological and medicinal research contexts due to its unique structural properties and potential interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

(R)-2-Methoxy-3-methylbutanoic acid is a chiral molecule, which means it exists in two enantiomeric forms. The (R) configuration is characterized by its specific spatial arrangement, influencing how it interacts with biological molecules. Its chemical formula is C6H12O3C_6H_{12}O_3, and it is classified as a branched-chain carboxylic acid.

The biological activity of (R)-2-Methoxy-3-methylbutanoic acid primarily derives from its ability to act as a substrate for various enzymes. Upon interaction with these enzymes, it can undergo several transformations:

  • Oxidation : Leads to the formation of ketones or aldehydes.
  • Reduction : Produces alcohol derivatives.
  • Substitution : Generates various substituted derivatives depending on the reagents used.

These reactions indicate that (R)-2-Methoxy-3-methylbutanoic acid may influence metabolic pathways and biochemical processes, potentially serving as a precursor in drug synthesis.

Enzyme Interactions

Research has shown that (R)-2-Methoxy-3-methylbutanoic acid interacts with specific enzymes involved in metabolic pathways. For instance:

  • Sulfotransferases : These enzymes catalyze the sulfate conjugation of various compounds, enhancing their solubility and facilitating renal excretion. The interaction with sulfotransferases can lead to the formation of bioactive metabolites .
  • UDP-glucuronosyltransferases : Involved in the conjugation and elimination of xenobiotics, this enzyme family plays a crucial role in detoxifying compounds .

Therapeutic Potential

Studies are ongoing to explore the therapeutic applications of (R)-2-Methoxy-3-methylbutanoic acid. Its potential roles include:

  • Anti-inflammatory Effects : Some research suggests that compounds structurally related to (R)-2-Methoxy-3-methylbutanoic acid exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
  • Metabolic Profiling : In metabolic studies, (R)-2-Methoxy-3-methylbutanoic acid has been identified as a marker associated with metabolic disorders such as Type 2 Diabetes (T2D). Elevated levels of certain metabolites, including those derived from this compound, correlate with an increased risk of T2D .

Case Studies

  • Type 2 Diabetes Research :
    A nested case-control study involving 220 T2D patients highlighted abnormal levels of several metabolites, including those linked to (R)-2-Methoxy-3-methylbutanoic acid. The study utilized high-performance liquid chromatography–mass spectrometry (HPLC-MS) for metabolic profiling, revealing significant associations between these metabolites and T2D risk .
  • Chirality and Biological Activity :
    Investigations into the chiral nature of (R)-2-Methoxy-3-methylbutanoic acid have shown that its enantiomer can exhibit different biological activities. This chirality is essential for understanding its interactions at the molecular level, particularly in drug design where enantiomer-specific effects can lead to varied therapeutic outcomes .

Data Summary

Property/FeatureDescription
Chemical FormulaC6H12O3C_6H_{12}O_3
Enzyme InteractionsSulfotransferases, UDP-glucuronosyltransferases
Potential ApplicationsAnti-inflammatory agents, metabolic disorder markers
Research TechniquesHPLC-MS for metabolite profiling

Q & A

Basic: What are common synthetic routes for (R)-2-Methoxy-3-methylbutanoic acid, and how are reaction conditions optimized?

Methodological Answer:
A widely used approach involves chiral resolution or asymmetric synthesis . For example:

  • Esterification-Hydrolysis Route : Start with a chiral precursor (e.g., methyl (2S,3S)-3-hydroxy-2-methylbutanoate) and introduce methoxy groups via nucleophilic substitution. Hydrolysis under acidic conditions (e.g., HCl in dioxane) yields the carboxylic acid .
  • Optimization : Adjust reaction time, temperature, and stoichiometry to minimize racemization. Monitor enantiomeric purity via chiral HPLC or polarimetry. Use low-temperature conditions during acid-sensitive steps to preserve stereochemistry .

Basic: How can the enantiomeric purity of (R)-2-Methoxy-3-methylbutanoic acid be determined?

Methodological Answer:

  • Chiral HPLC : Utilize chiral stationary phases (e.g., cellulose-based columns) with UV detection. Compare retention times to (S)-enantiomer standards .
  • NMR with Chiral Shift Reagents : Add europium-based reagents (e.g., Eu(hfc)₃) to resolve diastereomeric splitting in ¹H-NMR spectra .
  • Polarimetry : Measure optical rotation ([α]ᴅ) and compare to literature values for enantiomeric excess (e.g., >97% purity as in commercial standards) .

Advanced: What strategies resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

Methodological Answer:
Discrepancies often arise from purity variations or analytical method differences . Mitigate via:

  • Cross-Validation : Use multiple techniques (e.g., DSC for melting point, Karl Fischer titration for moisture content) .
  • Standardized Protocols : Follow IUPAC guidelines for solubility testing (e.g., shake-flask method in buffered solutions).
  • Data Reconciliation : Compare batch-specific impurity profiles (via GC-MS or LC-MS) to identify confounding factors (e.g., residual solvents) .

Advanced: How can computational methods predict the reactivity of (R)-2-Methoxy-3-methylbutanoic acid in esterification reactions?

Methodological Answer:

  • DFT Calculations : Model transition states to predict regioselectivity in esterification. Focus on steric effects from the 3-methyl group and electronic effects of the methoxy substituent .
  • QSPR Models : Use databases like PubChem to correlate molecular descriptors (e.g., logP, HOMO/LUMO energies) with reaction rates .
  • Machine Learning : Train models on existing kinetic data for similar branched carboxylic acids to forecast optimal catalysts (e.g., DMAP vs. DCC) .

Advanced: What analytical techniques characterize degradation products under varying storage conditions?

Methodological Answer:

  • For Hydrolytic Degradation :
    • LC-MS/MS : Identify decarboxylation or ester hydrolysis products (e.g., 3-methyl-2-oxobutanoic acid) .
    • Stability Studies : Store samples at 40°C/75% RH and monitor degradation kinetics via ¹H-NMR .
  • For Oxidative Degradation :
    • EPR Spectroscopy : Detect radical intermediates under UV exposure .
    • Accelerated Oxidation : Use tert-butyl hydroperoxide (TBHP) as an oxidant and analyze products with GC-MS .

Advanced: How to design experiments to assess stereochemical stability under different pH conditions?

Methodological Answer:

  • pH-Dependent Racemization Studies :
    • Kinetic Analysis : Incubate (R)-enantiomer in buffers (pH 2–12) and measure enantiomeric excess over time via chiral HPLC .
    • Activation Energy Calculation : Use Arrhenius plots to determine racemization rates at varying temperatures .
  • Mechanistic Probes : Add isotopically labeled water (D₂O or H₂¹⁸O) to track proton exchange at the chiral center via mass spectrometry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.